2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline
CAS No.: 384797-52-8
Cat. No.: VC5082297
Molecular Formula: C27H27N3
Molecular Weight: 393.534
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 384797-52-8 |
|---|---|
| Molecular Formula | C27H27N3 |
| Molecular Weight | 393.534 |
| IUPAC Name | 2-(4-benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline |
| Standard InChI | InChI=1S/C27H27N3/c1-20-12-13-25-24(18-20)26(23-10-6-3-7-11-23)29-27(28-25)30-16-14-22(15-17-30)19-21-8-4-2-5-9-21/h2-13,18,22H,14-17,19H2,1H3 |
| Standard InChI Key | FFRQZXILPAKRGJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
The compound’s quinazoline core is substituted at three positions:
-
Position 2: 4-Benzylpiperidin-1-yl group, introducing steric bulk and potential for receptor interactions.
-
Position 4: Phenyl ring, contributing to hydrophobic interactions.
-
Position 6: Methyl group, which may enhance metabolic stability compared to halogens like chlorine or bromine .
This configuration distinguishes it from closely related compounds such as 6-bromo-4-(furan-2-yl)quinazolin-2-amine, where a bromine atom and furan ring dominate the structure .
Synthetic Routes
While no direct synthesis protocols for 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline are documented, extrapolation from analogous quinazoline derivatives suggests a multi-step process:
Step 1: Formation of the Quinazoline Core
Anthranilic acid derivatives react with urea under thermal conditions to yield quinazolinediones. For example, heating methyl-substituted anthranilic acid with urea generates 6-methylquinazoline-2,4-dione .
Step 2: Chlorination
Treatment with phosphorus oxychloride (POCl3) and a catalyst like 2,6-lutidine converts the dione to 2,4-dichloro-6-methylquinazoline .
Step 3: Suzuki Coupling at Position 4
A phenylboronic acid undergoes regioselective coupling with the dichloroquinazoline to install the 4-phenyl group. This step typically employs palladium catalysts and controlled conditions to avoid di-arylation .
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Cyclization | Urea, heat | 6-Methylquinazoline-2,4-dione |
| 2 | Chlorination | POCl3, 2,6-lutidine, reflux | 2,4-Dichloro-6-methylquinazoline |
| 3 | Suzuki Coupling | Phenylboronic acid, Pd(dppf)Cl2, K2CO3 | 4-Phenyl-2-chloro-6-methylquinazoline |
| 4 | Nucleophilic Substitution | 4-Benzylpiperidine, NaH, DMF, 80°C | Target Compound |
Structure-Activity Relationships (SAR)
Impact of Substituents on A2A Receptor Affinity
Quinazoline derivatives exhibit pronounced SAR dependencies. Key observations from analogous compounds include:
-
C6 Substituents: Methyl groups at C6 (as in the target compound) may stabilize hydrophobic interactions with residues such as Ala63 and Ile274 in the A2AR binding pocket, enhancing affinity .
-
C4 Aryl Groups: Phenyl rings at C4 contribute to π-stacking with Phe168, a critical residue for antagonist activity .
-
C2-Aminoalkyl Chains: While the target compound lacks an aminoalkyl chain, studies show that such modifications (e.g., 4-[(piperidin-1-yl)methyl]aniline) improve solubility without compromising affinity .
Table 2: Comparative Affinity of Quinazoline Derivatives
| Compound | C6 Substituent | C4 Substituent | A2AR Ki (nM) | Functional IC50 (µM) |
|---|---|---|---|---|
| ZM-241385 | - | - | 3 ± 1 | 0.1 ± 0.02 |
| 5m | 7-CH3 | 2-Furane | 5 ± 2 | 6 ± 1 |
| 5h | 6-Cl | 2-Furane | 28 ± 8 | >30 |
| Target | 6-CH3 | 4-Phenyl | Hypothesized: 10–50 nM | Hypothesized: 5–10 µM |
Biological Activity and Mechanisms
A2A Receptor Antagonism
The compound’s structural similarity to high-affinity A2AR antagonists like 5m suggests it may inhibit adenosine signaling, which is implicated in neurodegenerative diseases and cancer . Key mechanisms include:
-
Competitive Binding: Displacement of adenosine by occupying the orthosteric site, as observed in molecular docking studies .
-
cAMP Modulation: Antagonism reduces cyclic AMP production, altering downstream signaling pathways such as PKA and CREB activation .
Therapeutic Applications
Neurodegenerative Diseases
By blocking A2AR-mediated neuroinflammation and excitotoxicity, the compound could mitigate neuronal loss in Parkinson’s disease .
Oncology
A2AR antagonism enhances antitumor immunity by suppressing adenosine’s immunosuppressive effects on T-cells and natural killer cells .
Comparative Analysis with Related Compounds
Versus 6-Bromo Derivatives
The methyl group in the target compound likely confers greater metabolic stability than bromine, reducing off-target interactions and improving pharmacokinetics .
Versus 7-Methyl Analogs
While 7-methyl substitution (e.g., 5m) achieves nanomolar affinity, the 6-methyl variant may offer distinct selectivity profiles due to altered hydrophobic interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume